Lithium(1+) 7-chloroimidazo[1,2-a]pyridine-2-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridines, including Lithium(1+) 7-chloroimidazo[1,2-a]pyridine-2-carboxylate, can be achieved through various methods. One common approach involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones . This reaction typically requires an aryl or carboxylate group at the β position for subsequent reduction to an OH group and derivatization . Recent methods have focused on functionalization of the core scaffold through metal-catalyzed coupling reactions, such as those involving copper, iron, gold, ruthenium, and palladium .
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridines often employs condensation reactions under controlled conditions. For example, the NaOH-promoted cycloisomerizations of N-propargylpyridiniums can yield imidazo[1,2-a]pyridines under ambient, aqueous, and metal-free conditions . This method offers a rapid and efficient route to the desired compounds, with quantitative yields achieved in a few minutes on a 10 g scale .
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 7-chloroimidazo[1,2-a]pyridine-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts (e.g., palladium, copper), oxidizing agents, and reducing agents . Reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents to achieve optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine scaffold .
Scientific Research Applications
Lithium(1+) 7-chloroimidazo[1,2-a]pyridine-2-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Lithium(1+) 7-chloroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, imidazo[1,2-a]pyridines have been shown to exhibit activity against multidrug-resistant tuberculosis by targeting bacterial enzymes and disrupting essential metabolic pathways . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid: This compound is similar in structure and is used as a fluorescent probe for monitoring pH changes.
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides: These compounds exhibit significant activity against multidrug-resistant tuberculosis and are structurally related to Lithium(1+) 7-chloroimidazo[1,2-a]pyridine-2-carboxylate.
Uniqueness
This compound is unique due to its specific lithium ion coordination, which may impart distinct chemical and biological properties compared to other imidazo[1,2-a]pyridine derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H4ClLiN2O2 |
---|---|
Molecular Weight |
202.5 g/mol |
IUPAC Name |
lithium;7-chloroimidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C8H5ClN2O2.Li/c9-5-1-2-11-4-6(8(12)13)10-7(11)3-5;/h1-4H,(H,12,13);/q;+1/p-1 |
InChI Key |
XZPBIPMNVGQZPB-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=CN2C=C(N=C2C=C1Cl)C(=O)[O-] |
Origin of Product |
United States |
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